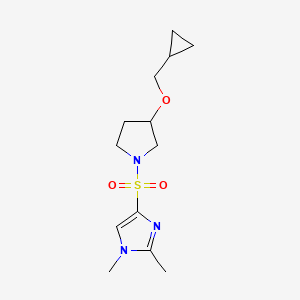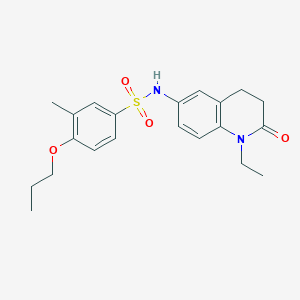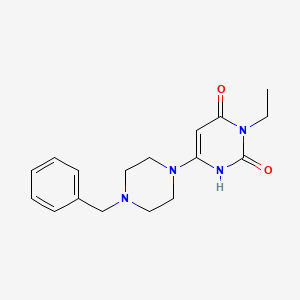
4-((3-(cyclopropylmethoxy)pyrrolidin-1-yl)sulfonyl)-1,2-dimethyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains a cyclopropyl group and a methoxy group attached to the pyrrolidine ring, and a sulfonyl group attached to an imidazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The cyclopropyl and methoxy groups could be introduced through functionalization of the preformed pyrrolidine ring .Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated heterocycle, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Wirkmechanismus
4-((3-(cyclopropylmethoxy)pyrrolidin-1-yl)sulfonyl)-1,2-dimethyl-1H-imidazole exerts its pharmacological effects by targeting the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to the site of the gene. This compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the recruitment of transcriptional machinery. This results in the downregulation of oncogenic gene expression, inhibition of inflammation, and improvement of cardiac function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the downregulation of oncogenic gene expression, inhibition of inflammation, and improvement of cardiac function. This compound has been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes such as MYC and BCL2. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Finally, this compound has been shown to improve cardiac function by increasing the expression of genes involved in cardiac contractility and reducing fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-((3-(cyclopropylmethoxy)pyrrolidin-1-yl)sulfonyl)-1,2-dimethyl-1H-imidazole has several advantages and limitations for lab experiments. One of the advantages is its specificity for BET proteins, which allows for the selective targeting of oncogenic gene expression and inflammation. Another advantage is its potential as a therapeutic agent for the treatment of various types of cancer, inflammation, and cardiovascular diseases. However, this compound also has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
For the study of 4-((3-(cyclopropylmethoxy)pyrrolidin-1-yl)sulfonyl)-1,2-dimethyl-1H-imidazole include the optimization of its pharmacokinetics and bioavailability, the development of more potent and selective BET inhibitors, and the study of combination therapies for the treatment of various diseases.
Synthesemethoden
4-((3-(cyclopropylmethoxy)pyrrolidin-1-yl)sulfonyl)-1,2-dimethyl-1H-imidazole can be synthesized using a multi-step process involving various chemical reactions. The first step involves the reaction of 1-(cyclopropylmethoxy)pyrrolidine with 4-bromo-2,3-dimethylimidazole to form 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2,3-dimethylimidazole. The second step involves the reaction of the intermediate product with sulfonyl chloride to form this compound. The synthesis method for this compound has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-((3-(cyclopropylmethoxy)pyrrolidin-1-yl)sulfonyl)-1,2-dimethyl-1H-imidazole has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and cardiovascular diseases. In cancer research, this compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting BET proteins, which play a critical role in the regulation of oncogenic gene expression. Inflammation is another area of research where this compound has shown potential. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Finally, this compound has also been studied for its potential applications in cardiovascular diseases, where it has been shown to improve cardiac function in preclinical models of heart failure.
Eigenschaften
IUPAC Name |
4-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]sulfonyl-1,2-dimethylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-14-13(8-15(10)2)20(17,18)16-6-5-12(7-16)19-9-11-3-4-11/h8,11-12H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHFEFIVLJDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate](/img/structure/B2788641.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2788643.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2788648.png)
![ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2788649.png)
![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2788651.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788653.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2788654.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788655.png)
![4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2788656.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2788663.png)
